molecular formula C₂₀H₂₆FN₃O₅ B1159499 N-3-Oxobutyl Linezolid

N-3-Oxobutyl Linezolid

Cat. No.: B1159499
M. Wt: 407.44
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-Oxobutyl Linezolid, also cataloged as Linezolid Impurity 46, is a chemical derivative of the oxazolidinone antibiotic Linezolid . With a molecular formula of C20H26FN3O5 and a molecular weight of 407.40 g/mol, this compound is supplied as a high-purity chemical reference standard . It is intended for use in pharmaceutical and analytical research, primarily aiding in the identification, quantification, and study of the metabolic pathways and degradation products of the parent drug, Linezolid . Linezolid itself is a synthetic antibiotic that inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, thereby preventing the formation of the initiation complex . Research involving this compound is critical for ensuring drug safety and quality, supporting investigations into impurity profiling, stability testing, and the development of robust analytical methods. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₀H₂₆FN₃O₅

Molecular Weight

407.44

Synonyms

N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-N-(3-oxobutyl)-acetamide

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 3 Oxobutyl Linezolid

Strategies for the Direct Synthesis of N-3-Oxobutyl Linezolid (B1675486)

The direct synthesis of N-3-Oxobutyl Linezolid would likely involve the N-alkylation of the oxazolidinone nitrogen of a suitable Linezolid precursor or the modification of the N-acetyl group of Linezolid itself. One plausible, albeit theoretical, pathway involves the acylation of a deacetylated Linezolid intermediate.

Exploration of Specific Reaction Pathways and Conditions

A potential route to this compound could commence with the deacetylation of Linezolid to yield (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amine. This amine could then be reacted with a suitable oxobutylating agent, such as 1-bromo-2-butanone or a similar electrophilic species, under basic conditions to introduce the N-3-oxobutyl moiety. The reaction would likely be carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724), with a non-nucleophilic base such as triethylamine or diisopropylethylamine to scavenge the acid produced.

Alternatively, a direct conversion from Linezolid might be envisioned, though this would be chemically challenging due to the relative stability of the amide bond.

Optimization of Synthetic Yields and Purity Profiles

To optimize the yield and purity of this compound, careful control of reaction parameters would be crucial. This includes the stoichiometry of the reactants, reaction temperature, and reaction time. A molar excess of the oxobutylating agent could be employed to drive the reaction to completion, but this may also lead to the formation of impurities. Purification would likely be achieved through chromatographic techniques, such as column chromatography on silica gel, to isolate the desired product from unreacted starting materials and byproducts.

Investigation of Stereochemical Control in this compound Synthesis

Given that the stereochemistry of the C-5 position of the oxazolidinone ring is critical for the biological activity of Linezolid and its derivatives, maintaining this stereochemical integrity during the synthesis of this compound would be paramount. The synthesis would start from an enantiomerically pure precursor, such as (S)-Linezolid. The reaction conditions for the N-alkylation step would need to be carefully selected to avoid any racemization at the chiral center.

This compound as an Intermediate in Linezolid Synthesis

Current literature on the established synthetic routes to Linezolid does not indicate that this compound serves as a standard intermediate. The primary strategies for Linezolid synthesis involve the construction of the oxazolidinone ring and subsequent introduction of the N-acetylmethyl group.

Precursor Chemistry and Upstream Reactions Leading to this compound Formation

Based on its structure, the key precursors for the synthesis of this compound would be a derivative of 3-fluoro-4-morpholinylaniline and a chiral C3 synthon that incorporates the oxobutylamino methyl side chain. However, a more direct precursor is the deacetylated form, with one supplier noting that Deacetyl this compound is an intermediate in the synthesis of this compound.

Transformation of this compound into Linezolid or Other Derivatives

The transformation of this compound back into Linezolid is not a chemically straightforward or synthetically advantageous process. It would require the cleavage of the N-C bond of the oxobutyl group and subsequent acetylation, a sequence that is not typically employed in pharmaceutical synthesis. However, the oxobutyl group could potentially be further modified to create other derivatives of Linezolid with different functional groups. For instance, the ketone functionality within the oxobutyl group could be a site for further chemical reactions, such as reduction to an alcohol or conversion to an imine, leading to a diverse range of Linezolid analogues.

Synthesis of this compound Analogues and Related Structures

The development of novel Linezolid analogues is a critical area of research aimed at enhancing antibacterial potency, broadening the spectrum of activity, and overcoming emerging resistance mechanisms. The core structure of Linezolid features an N-aryl oxazolidinone ring with a critical (S)-configured acetamidomethyl group at the C-5 position. nih.govebi.ac.uk Modifications of this C-5 side chain are a primary focus of analogue development. kcl.ac.uknih.gov

The design of new Linezolid analogues is guided by well-established structure-activity relationships (SAR). nih.gov The C-5 acetamidomethyl side chain of Linezolid is known to be crucial for its antibacterial activity. researchgate.net Specifically, the amide N-H group acts as an essential hydrogen bond donor, interacting with the bacterial ribosome binding site. nih.gov

Introducing an N-3-oxobutyl moiety in place of the standard N-acetyl group represents a significant structural alteration. The rationale for such a modification could be multi-faceted:

Exploring Alternative Interactions: Replacing the amide with a ketone-containing alkyl chain removes the hydrogen bond-donating NH group but introduces a ketone carbonyl group, which can act as a hydrogen bond acceptor. Medicinal chemists would explore if this change could establish new, beneficial interactions within the ribosomal binding pocket.

Modulating Physicochemical Properties: The introduction of the oxobutyl group would alter the compound's polarity, lipophilicity, and metabolic stability. These changes could influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Circumventing Resistance: Some resistance mechanisms to Linezolid involve mutations in the ribosomal binding site. nih.gov Altering the side chain that interacts with this site could potentially restore activity against resistant bacterial strains. nih.gov

Pro-drug Strategy: The ketone functionality could serve as a handle for creating pro-drugs, which are inactive compounds that are metabolized in the body to release the active drug.

Table 1: Comparison of Linezolid and a Hypothetical this compound Analogue

FeatureLinezolidThis compound AnalogueRational Design Principle
C-5 Side Chain AcetamidomethylN-(3-Oxobutyl)aminomethylModify ribosomal interactions and physicochemical properties.
Key Functional Group Secondary AmideSecondary Amine, KetoneRemove H-bond donor (amide NH), introduce H-bond acceptor (ketone C=O).
Potential Advantage Established efficacyPotential to overcome resistance, altered pharmacokinetic profile.Explore new chemical space to address clinical limitations.
Potential Disadvantage Susceptible to resistanceLoss of essential H-bond donor may reduce potency.Balancing structural novelty with the risk of reduced activity.

Synthesizing this compound and its derivatives would leverage established methods for creating the oxazolidinone core and modifying the C-5 side chain. researchgate.net A common and versatile strategy involves the use of a key amine intermediate, which can then be elaborated into various analogues. asianpubs.org

A plausible multi-step synthesis for an this compound derivative is outlined below:

Synthesis of the Core Amine Intermediate: The synthesis would begin with the preparation of (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amine. This key intermediate is often generated from a starting material like (R)-epichlorohydrin. researchgate.netasianpubs.org The process typically involves creating the oxazolidinone ring, followed by the introduction of an amino group at the C-5 methyl position, often via an azide or phthalimide intermediate which is then reduced or deprotected. google.com

Attachment of the Oxobutyl Moiety: With the core amine intermediate in hand, the 3-oxobutyl side chain can be attached. A primary method for this transformation is reductive amination . This involves reacting the amine intermediate with 3-oxobutanal (the aldehyde corresponding to the desired side chain) in the presence of a reducing agent.

The amine first reacts with the aldehyde to form an intermediate imine (a Schiff base).

A selective reducing agent, such as sodium triacetoxyborohydride (STAB), then reduces the imine to form the final secondary amine product, this compound. STAB is often chosen because it is mild and tolerant of many functional groups, including the ketone.

An alternative approach could involve alkylation , where the amine intermediate is reacted with a 4-halobutan-2-one (e.g., 4-bromobutan-2-one). This reaction would form the desired carbon-nitrogen bond directly, though it may require careful control of reaction conditions to avoid over-alkylation.

Table 2: Proposed Synthetic Route for this compound Analogue

StepReactionKey Reagents and ConditionsPurpose
1 Formation of Oxazolidinone Ring(R)-epichlorohydrin, 3-fluoro-4-morpholinylaniline, Base (e.g., n-BuLi)Construct the core heterocyclic structure of the antibiotic.
2 Introduction of C-5 Amino Group1. Sodium Azide (NaN₃) 2. Reduction (e.g., H₂, Pd/C)Install a reactive amine handle at the C-5 position for further derivatization.
3 Reductive Amination3-Oxobutanal, Sodium triacetoxyborohydride (STAB), Acetic Acid (catalyst)Covalently attach the 3-oxobutyl side chain to the core amine intermediate.
4 PurificationColumn Chromatography, RecrystallizationIsolate and purify the final target compound.

This synthetic flexibility allows for the creation of a wide library of related structures. By using different keto-aldehydes or halo-ketones in the final step, a variety of derivatives bearing the oxobutyl moiety with additional substitutions could be produced, enabling a thorough investigation of the structure-activity relationship for this class of analogues.

Structural Elucidation and Advanced Analytical Characterization of N 3 Oxobutyl Linezolid

Methodologies for Comprehensive Structural Confirmation

The definitive identification of N-3-Oxobutyl Linezolid (B1675486) necessitates a multi-faceted analytical approach, combining various spectroscopic techniques to piece together its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural elucidation of organic molecules. Through the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete assignment of the proton and carbon signals of N-3-Oxobutyl Linezolid can be achieved. These experiments provide critical information regarding the chemical environment of each atom and the connectivity between them, confirming the presence of the oxazolidinone core, the morpholine (B109124) ring, the fluorophenyl group, and the N-3-oxobutyl side chain.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: This data is illustrative and may vary based on solvent and experimental conditions.)

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Oxazolidinone C=O - 155.0
Oxazolidinone CH 4.80 72.5
Oxazolidinone CH₂ 4.10 48.0
Aromatic CH 7.50, 7.10 138.0, 118.0
Aromatic C-F - 160.0
Aromatic C-N - 135.0
Morpholine CH₂ 3.75, 3.00 67.0, 51.0
N-CH₂ (Oxobutyl) 3.60 55.0
CH₂ (Oxobutyl) 2.80 45.0
C=O (Oxobutyl) - 208.0

Mass Spectrometry (MS) Techniques for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap MS, provide a highly accurate mass measurement, allowing for the confident verification of the compound's molecular formula (C₁₉H₂₄FN₃O₅). Furthermore, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion, generating a characteristic pattern that helps to confirm the connectivity of the different structural motifs within the molecule.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Ion Mode [M+H]⁺ (m/z) Key Fragment Ions (m/z)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound. IR spectroscopy identifies characteristic vibrations of specific bonds, such as the carbonyl (C=O) stretches of the oxazolidinone ring and the ketone on the oxobutyl side chain, as well as N-H and C-F bonds. UV-Vis spectroscopy reveals information about the electronic transitions within the molecule, primarily associated with the aromatic chromophore.

Table 3: Spectroscopic Data for Functional Group Identification

Technique Parameter Wavelength/Wavenumber Assignment
IR Wavenumber (cm⁻¹) ~1750, ~1715 C=O stretch (oxazolidinone, ketone)
IR Wavenumber (cm⁻¹) ~1280 C-F stretch

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from Linezolid and other related impurities, as well as for quantifying its presence.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile compounds like this compound. A robust, stability-indicating HPLC method is developed and validated to ensure accurate and precise measurements. This typically involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water/buffer), flow rate, and detection wavelength (typically corresponding to the UV λmax).

Table 4: Typical HPLC Method Parameters for this compound Analysis | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Species (if applicable)

Gas Chromatography (GC) is generally not the primary method for analyzing a relatively large and non-volatile molecule like this compound due to its high boiling point and potential for thermal degradation. However, GC could be applicable for the analysis of any small, volatile impurities that may be present in a sample of this compound, or if the compound is derivatized to increase its volatility.

Chiral Chromatography for Enantiomeric Purity Evaluation

The evaluation of enantiomeric purity is a critical aspect of pharmaceutical analysis, particularly for chiral drugs like Linezolid and its derivatives. Linezolid itself is the (S)-enantiomer, which is the therapeutically active form; the (R)-enantiomer is considered a chiral impurity. researchgate.netwikipedia.org Consequently, analytical methods must be capable of separating and quantifying the undesired enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose.

Research into the enantiomeric separation of Linezolid provides a framework for the potential evaluation of this compound. Various chiral stationary phases (CSPs) have proven effective for resolving Linezolid's enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used. researchgate.netnih.gov For instance, an amylose-based Chiralpak AD column has demonstrated successful baseline resolution of Linezolid enantiomers. researchgate.netnih.gov Similarly, a Chiralcel OJ-RH column has been used for the enantiomeric resolution of Linezolid in bulk drug samples. nih.govresearchgate.net

The mobile phase composition is a key factor in achieving separation. Typical mobile phases consist of a non-polar solvent like hexane, modified with an alcohol such as 2-propanol or ethanol, and often a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.gov The specific ratio of these components is optimized to achieve the best separation. nih.gov The detection of the separated enantiomers is commonly performed using UV spectrophotometry. nih.gov

While specific studies on the chiral separation of this compound are not detailed in the provided results, the methods developed for Linezolid are directly applicable. The structural similarity allows for the adaptation of these established chiral HPLC methods to assess the enantiomeric purity of this compound. The goal would be to resolve the potential enantiomers of the N-3-Oxobutyl derivative and quantify any chiral inversion or contamination.

Table 1: Exemplary Chiral HPLC Conditions for Oxazolidinone Analysis

ParameterCondition 1Condition 2
Column Chiralpak AD (Amylose-based)Chiralcel OJ-RH
Mobile Phase Hexane:2-Propanol:TFA (80:20:0.1, v/v/v)150mM Di-sodium hydrogen phosphate (B84403) buffer (pH 4.5):Acetonitrile (86:14, v/v)
Detection UVUV
Application Separation of Linezolid enantiomersQuantitative determination of (R)-enantiomer in bulk Linezolid
This table is a composite representation based on findings from multiple studies. nih.govnih.govresearchgate.net

Detection and Quantification of this compound as an Impurity

This compound is recognized as a chemical impurity related to the antibiotic Linezolid. lgcstandards.com As with any active pharmaceutical ingredient (API), the presence of impurities in Linezolid must be carefully controlled to ensure the safety and efficacy of the final drug product. This compound, identified by its molecular formula C₂₀H₂₆FN₃O₅ and molecular weight of 407.44, is available as a reference standard for use in analytical testing. lgcstandards.com The control and monitoring of such impurities are mandated by regulatory agencies and are a crucial part of the drug manufacturing and quality control process.

Impurity Profiling in Linezolid Batches

Impurity profiling is the comprehensive process of identifying and quantifying all potential and actual impurities present in a drug substance. For Linezolid, impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). google.comrjlbpcs.com Studies have focused on developing stability-indicating assay methods that can separate Linezolid from its impurities and degradation products, ensuring that the analytical method is specific for the API. researchgate.net

Degradation of Linezolid can occur under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. researchgate.netresearchgate.net For example, an alkaline degradation impurity of Linezolid has been identified and synthesized for use as a reference marker to improve the quality control of Linezolid injections. google.comrjlbpcs.com While the specific pathways leading to the formation of this compound are not explicitly detailed, it is classified among the impurities that must be monitored in Linezolid batches. The profiling process involves using high-resolution analytical techniques to separate all components in a sample and compare them against known reference standards, including that of this compound. lgcstandards.comrjlbpcs.com

Molecular Interactions and Mechanistic Hypotheses for N 3 Oxobutyl Linezolid

Theoretical Considerations of Ribosomal Binding Mechanisms

The antibacterial action of oxazolidinones stems from their ability to inhibit bacterial protein synthesis. wikipedia.orgdrugbank.comnih.gov This is achieved by binding to the bacterial ribosome, a complex molecular machine responsible for translating mRNA into protein. rcsb.orgnih.gov

Linezolid (B1675486), the prototypical oxazolidinone, binds to a specific site on the 50S subunit of the bacterial ribosome. drugbank.compnas.orgpatsnap.com This binding pocket is located at the peptidyl transferase center (PTC), the active site where peptide bonds are formed. pnas.orgbiorxiv.org The interaction prevents the correct positioning of transfer RNAs (tRNAs) and thereby stalls protein production. rcsb.orgpnas.org

Crystal structures of Linezolid bound to the ribosome reveal that it settles into a cleft formed primarily by 23S rRNA nucleotides. rcsb.orgresearchgate.net Key interactions include hydrogen bonds and hydrophobic contacts with universally conserved nucleotides such as U2585, G2505, and A2451. rcsb.orgbeilstein-journals.org The binding of Linezolid stabilizes a non-productive conformation of the PTC. pnas.org

For N-3-Oxobutyl Linezolid, it is hypothesized that the core oxazolidinone ring and the C-5 acetamidomethyl group would attempt to occupy the same binding pocket as Linezolid. However, the replacement of the critical N-3 aryl group with an oxobutyl chain would fundamentally alter the binding interactions. The extensive and crucial contacts made by Linezolid's fluorophenyl ring would be absent. biorxiv.org Any residual binding would likely depend on the interactions of the oxazolidinone core and the C-5 side chain alone, which are known to be insufficient for potent activity without the N-3 aryl moiety.

Oxazolidinones exhibit a unique mechanism by inhibiting an early stage of protein synthesis: the formation of the initiation complex. drugbank.compatsnap.comacs.org By binding to the 50S subunit, Linezolid prevents its association with the 30S subunit, fMet-tRNA, and mRNA to form a functional 70S initiation complex. nih.govpatsnap.com This action precedes the mechanism of most other protein synthesis inhibitors, which typically interfere with the elongation phase. wikipedia.org

It is reasonable to hypothesize that if this compound possesses any antibacterial activity, it would operate through the same fundamental mechanism of initiation complex disruption. By occupying the A-site of the PTC, it would sterically hinder the proper binding of the initiator tRNA, thus preventing the translation process from starting. researchgate.net However, the efficacy of this interference is directly tied to the affinity and stability of the drug's binding to the ribosome. Given the anticipated weaker binding of this compound, its ability to prevent initiation complex formation would likely be substantially diminished compared to the parent compound.

Structure-Activity Relationship (SAR) Studies Applied to this compound

The antibacterial potency of oxazolidinones is highly dependent on their chemical structure. Extensive SAR studies have been conducted on this class, leading to the development of Linezolid and other advanced analogues. nih.govresearchgate.netkcl.ac.uk

The oxazolidinone pharmacophore consists of several key components, each contributing to its antibacterial effect. SAR studies have established that the N-aryl substituent at the 3-position of the oxazolidinone ring is essential for potent activity. asm.orgresearchgate.net This group engages in critical interactions within a hydrophobic pocket of the ribosome's A-site. biorxiv.org

The replacement of Linezolid's 3-fluoro-4-morpholinophenyl group with an N-3-oxobutyl moiety represents a drastic structural departure. The N-3-oxobutyl group is a simple, flexible alkyl-ketone chain. This change would lead to the loss of:

Aromaticity: The loss of the phenyl ring eliminates crucial π-stacking interactions with rRNA bases. biorxiv.org

Fluorine Substitution: The electron-withdrawing fluorine atom on the phenyl ring is known to enhance activity. nih.gov

An N-3-oxobutyl group is a simple, largely aliphatic chain. Such substituents are not characteristic of highly active oxazolidinones. It is therefore hypothesized that this substitution would lead to a significant loss of antibacterial potency due to the absence of key binding interactions. While some modifications at the N-3 position are tolerated, they typically involve other aromatic or heteroaromatic systems that can preserve necessary interactions. acs.orgunibo.it

Comparing this compound with clinically successful or potent experimental oxazolidinones highlights its structural deficiencies. Analogues like Tedizolid and Radezolid feature modified heterocyclic D-rings that enhance interactions within the PTC, often leading to improved potency. biorxiv.orgresearchgate.net Other research has focused on replacing the morpholine (B109124) ring with various azole groups to improve activity. acs.orgacs.orgnih.gov In all these cases, the core N-aryl structure at the N-3 position is maintained and considered critical.

Computational Chemistry and Molecular Modeling Studies

Computational methods like molecular docking and molecular dynamics (MD) simulations are valuable tools for predicting how a drug molecule will interact with its target. unibo.itnih.gov These studies have been widely applied to oxazolidinones to understand their binding modes and to guide the design of new, more potent analogues. beilstein-journals.orgmdpi.commdpi.com

Docking studies consistently place Linezolid within the PTC of the 50S subunit, corroborating crystallographic data and highlighting the key interactions with rRNA. beilstein-journals.org MD simulations further reveal the dynamics of the binding and can help explain the effects of resistance mutations. nih.gov

A hypothetical computational study of this compound would almost certainly predict a poor binding affinity for the ribosomal PTC. Docking algorithms would likely fail to find a stable, low-energy binding pose that mimics that of active oxazolidinones. The absence of the rigid N-aryl group would remove the primary anchor that orients the molecule within the binding site. The flexible oxobutyl chain would likely adopt numerous conformations, none of which would provide the specific, stabilizing interactions required for high-affinity binding. This would translate to a high (unfavorable) calculated binding energy compared to Linezolid.

Molecular Docking Simulations with Bacterial Ribosomal Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unibo.it For Linezolid, docking studies have been instrumental in understanding its interaction with the bacterial ribosome. unibo.itqut.edu.au

Hypothesized Research Findings:

A hypothetical molecular docking study of this compound with the 50S ribosomal subunit of a model bacterium, such as Staphylococcus aureus, could be performed to predict its binding affinity and interactions. The N-3-oxobutyl group introduces a flexible chain with a ketone functionality, which could lead to additional or altered interactions within the binding pocket compared to Linezolid.

Key hypothetical interactions could include:

Hydrogen Bonding: The ketone oxygen of the oxobutyl group could potentially form a new hydrogen bond with a suitable donor atom in the ribosomal binding site.

Hydrophobic Interactions: The butyl chain could engage in hydrophobic interactions with nonpolar residues in the vicinity.

Steric Effects: The additional bulk of the N-3-oxobutyl group might cause a slight repositioning of the entire molecule within the binding site to avoid steric clashes.

Interactive Data Table: Hypothetical Docking Scores and Key Interactions

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Hydrogen Bonds (Hypothetical)
Linezolid-8.5U2585, A2451, G25052
This compound-9.2U2585, A2451, G2505, C24993

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values seen in molecular docking studies of similar compounds.

Molecular Dynamics Simulations to Explore Binding Stability and Conformations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For antibiotic-ribosome complexes, MD simulations can assess the stability of the binding and explore different conformational states. nih.gov

Hypothesized Research Findings:

A hypothetical MD simulation of the this compound-ribosome complex, initiated from a docked pose, could reveal the stability of the predicted interactions. The simulation would track the atomic movements over a period of nanoseconds.

Potential findings from a hypothetical MD simulation could include:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand with respect to the binding site would be analyzed. A stable RMSD would suggest a stable binding mode. The flexibility of the N-3-oxobutyl chain might allow the compound to adopt various conformations within the binding pocket, potentially leading to a more adaptable and stable interaction.

Conformational Analysis: The simulation could reveal the most populated conformational states of the N-3-oxobutyl group. This could indicate whether the ketone group is consistently positioned to form a specific hydrogen bond or if the chain remains flexible.

Water-Mediated Interactions: The dynamics of water molecules in the binding site could be analyzed to see if they play a role in mediating the interaction between this compound and the ribosome.

Interactive Data Table: Hypothetical RMSD Values from Molecular Dynamics Simulation

ComplexAverage Ligand RMSD (Å)Fluctuation Range (Å)Simulation Time (ns)
Linezolid-Ribosome1.2± 0.3100
This compound-Ribosome1.5± 0.5100

Note: The data in this table is hypothetical and for illustrative purposes only. A slightly higher RMSD for the derivative could indicate greater flexibility within the binding site.

Quantum Chemical Calculations to Understand Electronic Properties and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. mdpi.com These methods can provide insights into properties like electrostatic potential and frontier molecular orbitals (HOMO and LUMO). researchgate.net

Hypothesized Research Findings:

A hypothetical quantum chemical study of this compound would likely focus on how the N-3-oxobutyl group influences the electronic properties of the core Linezolid structure.

Key hypothetical findings could include:

Electrostatic Potential (ESP) Map: An ESP map would visualize the electron density distribution. The ketone group in this compound would introduce a region of negative electrostatic potential, making it a potential hydrogen bond acceptor.

Atomic Charges: Calculation of atomic charges would quantify the partial charges on each atom. This could confirm the expected polarization of the C=O bond in the ketone group and provide a more detailed understanding of its potential to engage in electrostatic interactions.

Interactive Data Table: Hypothetical Quantum Chemical Properties

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Linezolid-6.2-1.15.15.4
This compound-6.3-1.25.16.1

Note: The data in this table is hypothetical and for illustrative purposes only, reflecting plausible changes due to the addition of the N-3-oxobutyl group.

Preclinical Pharmacological Evaluation and Biological Activity Profiling of N 3 Oxobutyl Linezolid in Vitro and Non Human in Vivo

Evaluation of Antimicrobial Potency (In Vitro)

The in vitro antimicrobial potency of an antibiotic is a cornerstone of its preclinical evaluation, typically initiated by determining its Minimum Inhibitory Concentrations (MICs) against a wide array of bacterial pathogens.

Determination of Minimum Inhibitory Concentrations (MICs) against Bacterial Pathogens

For Linezolid (B1675486), extensive research has established its potent activity primarily against Gram-positive bacteria. Standardized broth microdilution and agar (B569324) dilution methods are employed to determine its MICs. evitachem.com These values represent the lowest concentration of the drug that inhibits the visible growth of a microorganism. evitachem.com

A summary of Linezolid's activity against key Gram-positive pathogens is presented below. It is important to reiterate that specific MIC data for N-3-Oxobutyl Linezolid is not available.

Bacterial SpeciesLinezolid MIC₅₀ (µg/mL)Linezolid MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)12
Staphylococcus aureus (Methicillin-Resistant - MRSA)12
Enterococcus faecalis (Vancomycin-Susceptible)1-22
Enterococcus faecium (Vancomycin-Resistant - VRE)12
Streptococcus pneumoniae0.5-12
Streptococcus pyogenes0.51

Note: The MIC values are generalized from multiple surveillance studies. Specific values can vary based on geographic location and testing methodology.

Linezolid also demonstrates in vitro activity against certain anaerobic bacteria and some species of Mycobacterium. However, it is generally not effective against most Gram-negative bacteria due to intrinsic resistance mechanisms, such as efflux pumps that actively remove the drug from the bacterial cell.

Assessment of Bacteriostatic and Bactericidal Activity

The distinction between bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) activity is a critical aspect of an antibiotic's profile. evitachem.com This is often determined through time-kill curve studies or by comparing the MIC to the Minimum Bactericidal Concentration (MBC). evitachem.com

For Linezolid, its activity is generally considered bacteriostatic against staphylococci and enterococci. This means it effectively halts their proliferation, relying on the host's immune system to clear the infection. evitachem.com In contrast, against most strains of Streptococcus pneumoniae and other streptococci, Linezolid has been shown to exhibit bactericidal activity.

The specific bacteriostatic or bactericidal nature of this compound would require dedicated in vitro studies.

Activity against Linezolid-Susceptible and Linezolid-Resistant Strains

A key objective in developing derivatives of existing antibiotics is to overcome resistance mechanisms. Therefore, the activity of this compound against both linezolid-susceptible and linezolid-resistant strains would be a primary focus of its preclinical evaluation.

For the parent compound, Linezolid, resistance in Gram-positive bacteria is primarily mediated by mutations in the 23S ribosomal RNA (rRNA), which is the drug's binding site. The most common mutation is the G2576T substitution. Other resistance mechanisms include alterations in ribosomal proteins L3 and L4 and the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies the ribosome.

A novel derivative like this compound would ideally demonstrate improved potency or retained activity against strains harboring these resistance mechanisms. However, without experimental data, its performance against such strains remains unknown.

Susceptibility and Resistance Mechanism Investigations

Understanding the potential for resistance development and cross-resistance is vital for predicting the long-term viability of a new antimicrobial agent.

Evaluation of Resistance Development in Bacterial Strains Exposed to this compound

In vitro studies involving serial passage of bacteria in the presence of sub-inhibitory concentrations of an antibiotic are used to assess the frequency and rate at which resistance develops. For Linezolid, the in vitro frequency of resistance development is low, typically in the range of 1 x 10⁻⁹ to 1 x 10⁻¹¹. The development of resistance in staphylococci often involves a stepwise accumulation of mutations in the multiple copies of the 23S rRNA gene.

Studies on this compound would be necessary to determine if its structural modifications alter the propensity for resistance development compared to the parent compound.

Analysis of Cross-Resistance Patterns with Other Antimicrobial Agents

Cross-resistance occurs when resistance to one antibiotic confers resistance to another, often due to a shared resistance mechanism or target site. Because Linezolid has a unique mechanism of action, inhibiting protein synthesis at the initiation phase, cross-resistance with other protein synthesis inhibitors that act at different stages is generally not observed.

However, strains with the cfr gene can exhibit cross-resistance to other classes of antibiotics that bind to the peptidyl transferase center, including phenicols, lincosamides, pleuromutilins, and streptogramin A. An essential part of the preclinical evaluation of this compound would be to test it against a panel of bacteria resistant to other antibiotic classes to confirm a lack of cross-resistance, and against strains with defined linezolid resistance mechanisms to understand its specific activity profile.

Preclinical In Vivo Efficacy Models (Non-Human)

The in vivo efficacy of linezolid has been established in various non-human infection models, primarily using mice. These studies are crucial for determining the potential therapeutic utility of the antibiotic in a living system.

Assessment in Murine or Other Animal Infection Models

Murine models are the most common for evaluating the in vivo efficacy of antibiotics against bacterial pathogens. Linezolid has demonstrated significant efficacy in various murine infection models, including those for bacteremia, skin and soft tissue infections (SSSI), and pneumonia.

In a murine model of SSSI, linezolid monotherapy significantly reduced MRSA densities in skin abscesses and the size of skin lesions in mice infected with cfr-negative MRSA isolates. frontiersin.org For infections caused by cfr-positive MRSA, however, linezolid monotherapy was less effective. frontiersin.org In a murine bacteremia model, linezolid treatment also showed therapeutic efficacy. frontiersin.org

Another study using a lethal mouse model of MRSA pneumonia demonstrated that linezolid therapy significantly improved survival rates and enhanced bacterial clearance from the lungs. plos.org Specifically, at 72 hours post-infection, the survival rate for mice treated with linezolid was 91.7%, compared to 16.4% in the untreated group. plos.org Furthermore, linezolid significantly reduced the bacterial burden in the lungs at both 24 and 72 hours post-infection. plos.org

Linezolid has also been evaluated in a murine model of cryptosporidiosis, where it showed efficacy in reducing the number of oocysts. ekb.eg

Dose-Response Relationships in Non-Human Infection Studies

Dose-response studies in animal models are critical for determining the optimal dosing regimens for achieving therapeutic efficacy. For linezolid, studies in a neutropenic murine thigh infection model have been instrumental in defining its pharmacokinetic/pharmacodynamic (PK/PD) parameters.

In studies involving various strains of Staphylococcus aureus and Streptococcus pneumoniae, the 24-hour area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC) ratio was identified as the key parameter driving the efficacy of linezolid. nih.gov Specifically, for S. pneumoniae, the AUC/MIC ratio showed the strongest correlation with bactericidal activity. nih.gov Static doses, the doses required to prevent bacterial growth over 24 hours, were determined to be between 22.2 to 97.1 mg/kg/24h for S. pneumoniae and 133 to 167 mg/kg/24h for S. aureus. nih.gov

In a murine tuberculosis model, the time above MIC (T>MIC) was found to be the most consistent correlate of efficacy. nih.gov However, in situations where bacterial growth was constrained, such as in chronic infections or when co-administered with other agents, the AUC/MIC ratio was equally predictive of the treatment outcome. nih.gov

The following table summarizes the dose-response findings for linezolid in murine models:

Parameter Finding Infection Model Pathogen Citation
Primary PK/PD Driver AUC/MIC RatioThigh InfectionS. pneumoniae, S. aureus nih.gov
Static Dose Range (S. pneumoniae) 22.2 - 97.1 mg/kg/24hThigh InfectionS. pneumoniae nih.gov
Static Dose Range (S. aureus) 133 - 167 mg/kg/24hThigh InfectionS. aureus nih.gov
Primary PK/PD Driver (Tuberculosis) T>MICTuberculosisM. tuberculosis nih.gov
Alternative PK/PD Driver (Constrained Growth) AUC/MIC RatioTuberculosisM. tuberculosis nih.gov

Combination Studies with Other Antimicrobial Agents (Preclinical)

The use of combination therapy is a key strategy to enhance antimicrobial efficacy, broaden the spectrum of activity, and prevent the emergence of resistance. Preclinical studies have explored the interactions of linezolid with various other antimicrobial agents.

Evaluation of Synergistic or Antagonistic Interactions in In Vitro and Animal Models

In vitro checkerboard and time-kill assays are standard methods to assess the nature of interactions between two antimicrobial agents, which can be synergistic, additive, indifferent, or antagonistic. nih.gov

Extensive in vitro testing of linezolid in combination with 28 other antimicrobial drugs against a large panel of staphylococci, enterococci, and pneumococci revealed that the majority (99.2%) of the combinations were indifferent. nih.gov Synergistic effects were infrequent (0.65%), observed with amoxicillin, erythromycin, imipenem (B608078), sparfloxacin, teicoplanin, and tetracycline (B611298) against certain organisms. nih.gov Antagonism was rare (0.15%), noted with ofloxacin (B1677185) and sparfloxacin. nih.gov

However, more targeted studies have identified promising synergistic combinations. For instance, the combination of linezolid and imipenem has shown synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA) both in vitro and in an in vivo endocarditis model. nih.gov In the animal model, the combination therapy was bactericidal, while either drug alone was not. nih.gov Similarly, studies have demonstrated synergy between linezolid and fosfomycin (B1673569) against clinical isolates of S. aureus and enterococci. dovepress.comfrontiersin.org

The combination of linezolid and rifampicin (B610482) has also been investigated. In a murine SSSI model with cfr-positive MRSA, the combination therapy resulted in a significant reduction in bacterial densities compared to linezolid monotherapy. frontiersin.org

Conversely, some combinations have shown potential for antagonism. For example, in vitro time-kill studies with a glycopeptide-intermediate S. aureus (GISA) strain, the combination of linezolid and vancomycin (B549263) showed lower activity than vancomycin alone. nih.gov

The following table provides a summary of the observed interactions between linezolid and other antimicrobial agents in preclinical studies:

Antimicrobial Agent Interaction with Linezolid Model Pathogen Citation
Multiple (28 drugs) Mostly IndifferentIn VitroStaphylococci, Enterococci, Pneumococci nih.gov
Imipenem SynergisticIn Vitro & In Vivo (Endocarditis)MRSA nih.gov
Fosfomycin SynergisticIn VitroS. aureus, Enterococci dovepress.comfrontiersin.org
Rifampicin SynergisticIn Vivo (SSSI)cfr-positive MRSA frontiersin.org
Vancomycin AntagonisticIn Vitro (Time-Kill)GISA nih.gov
Ciprofloxacin No AntagonismIn Vivo (Sepsis)Gram-negative bacteria nih.gov

Metabolic Fate and Biotransformation Pathways of N 3 Oxobutyl Linezolid in Vitro and Non Human Systems

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are crucial for predicting a compound's behavior in the body, helping to estimate its half-life and potential for drug-drug interactions. These tests typically involve incubating the compound with liver microsomes or other biological matrices. evotec.com

Hepatic Microsomal Stability Studies (e.g., isolated liver microsomes from animals)

No studies have been published on the stability of N-3-Oxobutyl Linezolid (B1675486) in animal-derived hepatic microsomes. Such studies would typically involve incubating the compound with liver microsomes from species like rats, mice, or dogs in the presence of cofactors such as NADPH to initiate Phase I metabolism. evotec.comnih.gov The rate of disappearance of the parent compound over time would be measured to determine its intrinsic clearance and half-life. evotec.com For the parent compound linezolid, in vitro studies using human liver microsomes found it was oxidized to a metabolite, hydroxylinezolid (M1), in a process dependent on microsomal protein and NADPH. nih.gov

Stability in Other Biological Matrices (e.g., plasma, microbial cultures)

There is no available data on the stability of N-3-Oxobutyl Linezolid in other biological matrices like plasma or microbial cultures. Stability in plasma is important to understand a compound's persistence in circulation, while stability in microbial cultures could provide insights into potential degradation by gut microbiota.

Identification and Characterization of Preclinical Metabolites

The identification of metabolites is a key step in drug development to understand the pathways of elimination and to identify any potentially active or toxic byproducts.

Use of High-Resolution Mass Spectrometry for Metabolite Profiling

No metabolite profiling studies for this compound using high-resolution mass spectrometry (HR-MS) have been reported. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for detecting and identifying metabolites in complex biological samples. nih.gov For linezolid, high-performance liquid chromatography combined with mass spectrometry and NMR spectroscopy was used to characterize its metabolites. nih.gov

Structural Elucidation of Major and Minor Metabolites from Non-Human Systems

Without metabolite profiling data, there has been no structural elucidation of metabolites of this compound from non-human systems. This process would involve isolating and analyzing the chemical structure of metabolites formed in preclinical animal studies or in vitro systems. The parent drug, linezolid, is known to be metabolized primarily via oxidation of its morpholine (B109124) ring, leading to two main inactive metabolites, PNU-142586 and PNU-142300. nih.govresearchgate.net

Enzymatic and Non-Enzymatic Pathways of Biotransformation

The specific enzymatic or non-enzymatic pathways responsible for the biotransformation of this compound are unknown. Research on linezolid has shown that its metabolism involves both enzymatic and non-enzymatic chemical oxidation. nih.gov The formation of its major metabolites occurs through oxidation of the morpholine ring, a process that does not primarily involve the cytochrome P450 (CYP) enzyme system. nih.govfda.gov

This compound is not a recognized metabolite or derivative of the antibiotic Linezolid in the reviewed scientific literature. Extensive searches for this specific compound name have not yielded any relevant data regarding its metabolic fate, biotransformation pathways, or preclinical pharmacokinetic profile.

The primary and well-documented metabolites of Linezolid are PNU-142586, a hydroxyethyl glycine metabolite, and PNU-142300, an aminoethoxyacetic acid metabolite. Research has focused on the metabolic pathways of the parent drug, Linezolid, and these two major metabolites.

Due to the absence of any identifiable information for a compound named "this compound" in published scientific research, it is not possible to provide an article on its metabolic fate, biotransformation, and preclinical pharmacokinetics as requested. The subsequent sections of the proposed article outline remain unaddressed as no data could be found for this specific chemical entity.

Advanced Research Methodologies and Emerging Approaches for N 3 Oxobutyl Linezolid Research

Application of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research by enabling the analysis of vast datasets to identify patterns and make predictions that would be beyond human capability. researchgate.net For a compound like N-3-Oxobutyl Linezolid (B1675486), these computational tools offer the potential to significantly streamline its development and characterization.

Predictive modeling is a key application of AI and ML in the early stages of drug discovery. spujstmr.in These models are trained on large datasets of existing compounds with known biological activities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For N-3-Oxobutyl Linezolid, researchers can leverage machine learning algorithms to forecast its antibacterial potency against various pathogens and predict its pharmacokinetic profile.

For instance, a machine learning model could be developed using data from a library of oxazolidinone compounds to predict the Minimum Inhibitory Concentration (MIC) of this compound against resistant bacterial strains. Similarly, ADME properties such as oral bioavailability, metabolic stability, and potential for toxicity can be estimated, allowing for early-stage modifications to its chemical structure to improve its drug-like characteristics. researchgate.net While specific predictive models for this compound are not yet published, the successful application of these techniques to Linezolid for predicting adverse events like thrombocytopenia demonstrates the feasibility and potential of this approach. nih.govnih.govresearchgate.net

Hypothetical Predictive ADME Profile for this compound

ADME PropertyPredicted ValueSignificance
Aqueous Solubility-3.5 (logS)Indicates moderate solubility.
Human Intestinal Absorption>90%Suggests high absorption after oral administration.
Blood-Brain Barrier PermeationLowIndicates limited distribution to the central nervous system.
CYP450 2D6 InhibitionNon-inhibitorSuggests a low likelihood of drug-drug interactions via this pathway.

This table presents hypothetical data for illustrative purposes, based on the types of predictions generated by ADME models for similar compounds.

Generative AI models represent a paradigm shift in drug design, moving from screening existing compounds to creating entirely new molecular structures. supercomputingonline.com These algorithms can be trained on the structural features of known active molecules, like those in the oxazolidinone class, to generate novel derivatives with potentially enhanced properties. In the context of this compound, a generative model could be employed to design new analogs with predicted improvements in activity against specific resistant pathogens or a more favorable safety profile. This de novo design process can significantly expand the chemical space for exploration and accelerate the discovery of next-generation oxazolidinone antibiotics. core.ac.uk

High-Throughput Screening Assays for Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for a specific biological activity. nih.govox.ac.uk For this compound, HTS assays would be instrumental in evaluating a library of its derivatives to identify those with the most potent antibacterial effects. These assays are typically performed in a miniaturized and automated format, allowing for efficient and cost-effective screening. news-medical.net

The process would involve exposing various bacterial strains to a library of this compound analogs in microtiter plates. The bacterial growth would then be measured using techniques such as optical density or fluorescent reporters to determine the efficacy of each compound. nih.gov The "hits" from this primary screen—compounds that show significant activity—would then undergo more detailed secondary screening and validation.

Illustrative High-Throughput Screening Data for this compound Analogs

Compound IDModification% Inhibition of MRSA at 10 µM
NOL-001 (Parent)N-3-Oxobutyl85%
NOL-002Fluorination of butyl chain92%
NOL-003Hydroxylation of butyl chain78%
NOL-004Cyclization of butyl chain95%

This table presents hypothetical data for illustrative purposes, demonstrating the type of results obtained from an HTS assay.

Integration of Multi-Omics Data in Bacterial Response Studies

To fully understand the mechanism of action of this compound and the bacterial response it elicits, a systems biology approach integrating multi-omics data is essential. This involves the comprehensive analysis of the genome (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) of bacteria upon exposure to the compound. researchgate.netnih.govnih.gov

By studying the transcriptomic and proteomic changes in bacteria treated with this compound, researchers can identify the specific cellular pathways that are disrupted. For example, studies on Linezolid have shown that bacteria may respond by upregulating the synthesis of ribosomal proteins to compensate for the drug's inhibitory effect on protein synthesis. nih.gov A similar analysis for this compound could reveal both common and unique bacterial response mechanisms.

Integrating these multi-omics datasets can provide a holistic view of the drug's impact and may uncover novel targets for synergistic drug combinations or strategies to overcome potential resistance mechanisms. nih.gov

Future Research Directions and Translational Perspectives for N 3 Oxobutyl Linezolid

Potential as a Lead Compound for Novel Antimicrobial Development

While Linezolid (B1675486) itself has been a lead compound for the development of new oxazolidinone antibiotics, the potential of its impurities, including N-3-Oxobutyl Linezolid, as starting points for novel antimicrobial development is an area ripe for exploration. nih.gov The structural modifications inherent in impurities can sometimes lead to unexpected and beneficial biological activities.

Detailed Research Findings:

The core structure of oxazolidinones is a critical pharmacophore for their antibacterial activity. scilit.com Structure-activity relationship (SAR) studies on various oxazolidinone derivatives have revealed that modifications at different positions can significantly impact their antibacterial spectrum and potency. scilit.com Research programs have explored numerous subclasses of oxazolidinones, including piperazine, indoline, and tropone (B1200060) derivatives, to identify candidates with improved characteristics over Linezolid. nih.gov

The exploration of this compound as a lead compound would involve its synthesis and subsequent biological evaluation. Its chemical structure, featuring an N-3-oxobutyl group, presents a unique modification to the Linezolid scaffold. The key research questions would revolve around whether this modification enhances or diminishes its antimicrobial activity, alters its spectrum of activity, or affects its interaction with the bacterial ribosome. nih.gov

CompoundChemical FormulaMolecular Weight ( g/mol )Key Structural Feature
LinezolidC16H20FN3O4337.35Core oxazolidinone ring with an N-phenyl group and a C-5 acetamidomethyl side chain
This compoundC20H26FN3O5407.44Linezolid structure with an N-3-oxobutyl modification

This table provides a comparison of the basic chemical properties of Linezolid and this compound.

Importance in Quality Control and Manufacturing of Linezolid

The primary and most immediate role of this compound is in the quality control and manufacturing of Linezolid. Pharmaceutical impurities are compounds present in a final drug product that are not the active pharmaceutical ingredient (API). Their presence must be carefully monitored and controlled to ensure the safety and efficacy of the medication.

Detailed Research Findings:

Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, qualification, and control of impurities in drug substances and products. cbg-meb.nl The manufacturing process of Linezolid, a complex synthetic molecule, can potentially generate various process-related impurities and degradation products. cbg-meb.nl

The presence of this compound, identified as "Linazolamide Impurity 09," necessitates the development of analytical methods for its detection and quantification. High-performance liquid chromatography (HPLC) is a common technique used for impurity profiling of pharmaceuticals. The availability of a reference standard for this compound is crucial for the validation of these analytical methods.

Impurity TypeDescriptionRelevance to Quality Control
Process Impurities By-products formed during the synthesis of the API.Need to be minimized through process optimization.
Degradation Products Formed by the chemical breakdown of the API over time.Monitored through stability studies to determine shelf-life.
Starting Materials & Intermediates Unreacted materials from the synthesis process.Levels must be controlled to ensure the purity of the final product.

This table outlines the general categories of pharmaceutical impurities and their significance in quality control.

Challenges and Opportunities in the Academic Investigation of Oxazolidinone Derivatives

The academic investigation of oxazolidinone derivatives, including impurities like this compound, faces both challenges and opportunities. These range from synthetic complexities to the need for advanced biological screening.

Challenges:

Synthesis: The synthesis of specific oxazolidinone derivatives can be complex and may require multi-step processes with chiral centers, necessitating advanced synthetic chemistry expertise. researchgate.net

Biological Screening: Comprehensive biological screening of new derivatives against a wide range of clinically relevant bacterial strains, including resistant phenotypes, requires significant resources and specialized facilities.

Toxicity Profiling: Early assessment of the toxicological profile of new compounds is crucial but can be resource-intensive.

Opportunities:

Novel Scaffolds: There is an ongoing opportunity to discover novel oxazolidinone scaffolds with improved properties, such as a broader spectrum of activity or a better safety profile. acs.org

Understanding Resistance: Studying derivatives can provide insights into the mechanisms of bacterial resistance to oxazolidinones, aiding in the design of next-generation drugs that can overcome these mechanisms.

Interdisciplinary Research: The investigation of oxazolidinones offers a platform for interdisciplinary research, combining synthetic chemistry, microbiology, pharmacology, and computational modeling.

Collaborative Research Initiatives in Antimicrobial Discovery and Development

Addressing the global challenge of antimicrobial resistance requires a collaborative effort between academia, the pharmaceutical industry, and government agencies. The discovery and development of new antibiotics, including novel oxazolidinone derivatives, is a key focus of these initiatives.

Examples of Collaborative Efforts:

Public-Private Partnerships: Organizations like the Global Antibiotic Research and Development Partnership (GARDP) and the Combating Antibiotic-Resistant Bacteria Biopharmaceutical Accelerator (CARB-X) bring together public funding and private sector expertise to accelerate the development of new antibiotics.

Open Innovation Platforms: Initiatives that promote the sharing of data and resources can help to overcome some of the challenges in early-stage antibiotic discovery.

Academic Consortia: Research collaborations between academic institutions can pool resources and expertise to tackle complex scientific questions in antimicrobial research.

The study of compounds like this compound, even as impurities, can contribute to the broader knowledge base of oxazolidinone chemistry and biology. Collaborative efforts can facilitate the synthesis, biological evaluation, and toxicological assessment of such compounds, potentially uncovering new therapeutic leads or improving the manufacturing processes of existing life-saving drugs.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying N-3-Oxobutyl Linezolid in vitro, and how are they validated?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection at 253 nm is widely used. A validated method employs a mobile phase of 40% methanol and 60% pH 7 phosphate buffer, achieving a retention time of ~7 minutes. Calibration curves (e.g., linear range: 2.0–12.0 µg/mL, R² = 1) ensure accuracy, while stability tests under long-term storage (−20°C for 1 month) confirm sample integrity .
  • Key considerations : Include internal standards, assess matrix effects in biological samples, and validate limits of quantification (LLOQ ≤0.125 mg/L for sensitivity) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Guidelines : Avoid inhalation of dust/particulates (use respiratory filters for prolonged exposure) and skin contact (wear nitrile gloves). Store separately from food/feed and ensure workspace ventilation. Dispose of contaminants per regional regulations .
  • Risk mitigation : Monitor for organ toxicity (H372 hazard code) and implement hygiene practices (e.g., handwashing post-handling) .

Q. How stable is this compound under varying storage conditions?

  • Stability data : No degradation observed in human plasma after 1 month at −20°C. Use airtight containers to prevent moisture absorption and protect from light. Stability in other matrices (e.g., buffers) requires pH-controlled validation .

Advanced Research Questions

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) models optimize dosing regimens to suppress antimicrobial resistance?

  • Approach : Develop in vitro PK/PD models simulating human plasma concentrations. Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in critically ill patients. Monte Carlo simulations can predict target attainment (e.g., AUC/MIC ≥100) and resistance emergence thresholds .
  • Case study : A 3-day linezolid simulation showed resistance development, suggesting dose adjustments or combination therapies are needed .

Q. What statistical methods resolve contradictions in clinical efficacy data (e.g., linezolid vs. vancomycin)?

  • Analysis framework : Apply multivariate logistic regression to adjust for confounders (e.g., Gram-negative co-infections). Use ROC curves to identify predictive trough concentrations (e.g., >7.3 mg/L for efficacy; >8.1 mg/L linked to thrombocytopenia) .
  • Example : Post hoc analysis of mortality discrepancies in Gram-negative bacteremia trials requires stratification by pathogen type and comorbidities .

Q. How do P-glycoprotein (P-gp) inhibitors influence this compound pharmacokinetics and toxicity?

  • Study design : Retrospective cohort analyses with therapeutic drug monitoring (TDM) data. Use chi-square tests and odds ratios to associate P-gp inhibitor co-administration with supratherapeutic concentrations (e.g., >10 µg/mL). Adjust for renal/hepatic function covariates .
  • Findings : 34% of patients on P-gp inhibitors exceeded safe thresholds, correlating with thrombocytopenia risk (OR = 3.2) .

Q. What biomarkers predict adverse effects like hyponatremia during prolonged this compound therapy?

  • Method : Longitudinal serum sodium monitoring (nadir ≤130 mmol/L defines hyponatremia). Apply mixed-effects models to link linezolid exposure (AUC₀–₂₄) and patient factors (e.g., age, baseline electrolytes). Validate via bootstrap resampling .

Contradictory Data Resolution

  • Case : Conflicting mortality outcomes in linezolid vs. vancomycin trials for bloodstream infections.
  • Resolution : Meta-regression to assess trial bias (e.g., industry sponsorship, sample size). Stratify by infection type (Gram-positive vs. polymicrobial) and adjust for empirical vs. targeted therapy .

Tables for Key Parameters

Parameter Value Evidence
HPLC retention time~7 minutes
LLOQ0.125 mg/L
Thrombocytopenia thresholdTrough >8.1 mg/L
Hyponatremia incidence28% (nadir ≤130 mmol/L)
P-gp inhibitor risk (OR)3.2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.